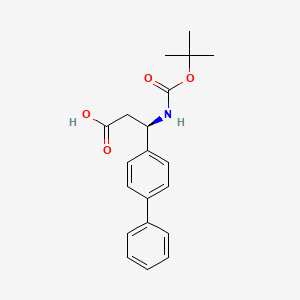

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid

Description

“(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid” is a chiral organic compound characterized by a propionic acid backbone substituted with a biphenyl-4-yl group and a tert-butoxycarbonyl (Boc)-protected amino group at the β-carbon (position 3). The Boc group serves as a protective moiety for amines, commonly employed in peptide synthesis to prevent unwanted side reactions. The (R)-configuration at the chiral center may confer stereospecific interactions in enzymatic or receptor-based applications.

Properties

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(13-18(22)23)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLSFMKIYINIHZ-QGZVFWFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid typically involves multiple steps, starting with the preparation of biphenyl derivatives. One common approach is the coupling of biphenyl-4-yl-boronic acid with tert-butoxycarbonylamino-propionic acid under palladium-catalyzed conditions. The reaction conditions include the use of a palladium catalyst, a suitable base, and an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium azide (NaN₃) or iodide ions (I⁻).

Major Products Formed:

Oxidation: Formation of biphenyl-4-carboxylic acid derivatives.

Reduction: Production of corresponding amine derivatives.

Substitution: Introduction of various functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry: In chemistry, (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid is used as a building block for the synthesis of more complex molecules. Its biphenyl structure makes it a valuable intermediate in the construction of pharmaceuticals and organic materials.

Biology: In biological research, this compound serves as a probe for studying protein interactions and enzyme activities. Its ability to bind selectively to certain biological targets makes it a useful tool in biochemical assays.

Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and coatings. Its unique properties enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional similarities to other Boc-protected carboxylic acids are critical for understanding its unique properties. Below, we compare it with “(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid ” (CAS: 652971-20-5), a structurally related compound documented in the provided evidence .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications:

Core Structure :

- The propionic acid backbone in the target compound contrasts with the piperidine ring in the analog. This difference impacts conformational flexibility ; the piperidine ring imposes rigidity, whereas the propionic acid allows greater rotational freedom .

Substituent Effects :

- The biphenyl-4-yl group in the target compound introduces enhanced lipophilicity compared to the phenyl group in the analog. This may improve membrane permeability but reduce aqueous solubility.

Molecular Weight :

- The target compound’s higher molecular weight (~353.4 vs. 305.37 g/mol) reflects the biphenyl substitution. Increased molecular weight could influence pharmacokinetic properties, such as metabolic stability and tissue distribution.

Chirality :

- Both compounds exhibit stereochemical specificity. The (R)-configuration in the target compound vs. the (3S,4R)-configuration in the analog may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors).

Biological Activity

(R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid, also known by its CAS number 1228549-93-6, is a complex organic compound notable for its biphenyl structure and tert-butoxycarbonylamino group. This compound has gained attention in various fields, particularly in biological research and medicinal chemistry due to its potential applications in drug development and biochemical assays.

- Molecular Formula : CHNO

- Molecular Weight : 341.4 g/mol

- CAS Number : 1228549-93-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound serves as a probe for studying protein interactions and enzyme activities, making it a valuable tool in biochemical assays. Its structural features may facilitate selective binding to certain biological targets, leading to various biological responses.

Biological Applications

- Drug Development :

- The compound is explored as a potential building block for the synthesis of new therapeutic agents. Its unique structural characteristics may contribute to improved efficacy and reduced side effects in drug formulations.

- Biochemical Assays :

- Utilized in studies aimed at understanding protein interactions, particularly in the context of enzyme activity modulation. This can help elucidate mechanisms underlying various biological processes.

Study 1: Enzyme Interaction

A study investigating the interaction of this compound with protein tyrosine phosphatase (PTP1B) revealed that the compound acts as an inhibitor, potentially influencing insulin signaling pathways. This finding highlights its relevance in metabolic research and diabetes treatment strategies.

Study 2: Synthesis and Biological Evaluation

Research focused on synthesizing derivatives of this compound demonstrated enhanced binding affinity to target proteins compared to traditional compounds. This suggests that modifications of the original structure can lead to improved biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Biphenyl-4-carboxylic acid | Structure | Moderate enzyme inhibition |

| tert-Butylamine derivatives | Structure | Antioxidant properties |

| Propionic acid derivatives | Structure | Anti-inflammatory effects |

Note: Structures are illustrative; actual structures should be referenced from chemical databases.

Q & A

Basic: What are the recommended synthetic routes for (R)-3-Biphenyl-4-YL-3-tert-butoxycarbonylamino-propionic acid?

Answer:

The synthesis typically involves:

- Step 1: Introduction of the tert-butoxycarbonyl (Boc) group to protect the amine moiety, as seen in Boc-protected piperidine derivatives .

- Step 2: Coupling the biphenyl moiety via Suzuki-Miyaura cross-coupling (analogous to biphenylcarboxylic acid synthesis in ) .

- Step 3: Hydrolysis of intermediates to yield the propionic acid group, similar to methods in for propionic acid derivatives .

Key Considerations:

- Use anhydrous conditions for Boc protection to avoid premature deprotection.

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Advanced: How can enantiomeric impurities be resolved during synthesis?

Answer:

- Chiral HPLC: Employ chiral stationary phases (e.g., amylose or cellulose derivatives) to separate (R)- and (S)-enantiomers, as demonstrated in stereochemical resolution of propionic acid derivatives .

- Crystallization: Use diastereomeric salt formation with chiral resolving agents (e.g., cinchona alkaloids) to isolate the (R)-enantiomer .

- Asymmetric Synthesis: Optimize reaction conditions (e.g., chiral catalysts) to favor the (R)-configuration during key steps like amide bond formation .

Basic: What spectroscopic methods confirm the Boc group and biphenyl structure?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Confirm Boc C=O stretch (~1680–1720 cm⁻¹) and carboxylic acid O-H stretch (~2500–3300 cm⁻¹) .

Validation: Compare with reference spectra of structurally similar Boc-protected compounds .

Advanced: How does the biphenyl moiety affect stability under varying pH conditions?

Answer:

- Acidic Conditions: The Boc group is labile below pH 3, leading to deprotection. The biphenyl group may stabilize the molecule via hydrophobic interactions, delaying degradation .

- Basic Conditions: The carboxylic acid group may undergo hydrolysis, but the biphenyl moiety’s electron-withdrawing effects could mitigate reactivity compared to simpler aryl acids .

Data Contradictions:

- reports biphenylcarboxylic acids with high melting points (>160°C), suggesting thermal stability, but hydrolytic stability under basic conditions remains understudied .

Basic: What handling protocols prevent degradation during storage?

Answer:

- Storage: Keep at –20°C under inert gas (N₂/Ar) to prevent Boc group hydrolysis and oxidation .

- Solubility: Use aprotic solvents (e.g., DMF, DMSO) for long-term storage, as aqueous solutions accelerate degradation .

Advanced: What strategies enable derivative synthesis for SAR studies?

Answer:

- Amide Formation: React the carboxylic acid with amines using coupling agents (e.g., EDC/HOBt), as shown in peptide synthesis protocols .

- Biphenyl Modifications: Introduce substituents via electrophilic aromatic substitution (e.g., nitration, halogenation) to alter electronic properties .

- Deprotection: Remove the Boc group with TFA to generate free amines for further functionalization .

Basic: How is purity assessed post-synthesis?

Answer:

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .

- Melting Point: Compare observed mp (e.g., 164–169°C for biphenylcarboxylic acids) to literature values .

Advanced: Are there contradictions in Boc group reactivity under catalytic hydrogenation?

Answer:

- Literature Gap: shows Boc groups remain intact during hydrogenation of piperidone derivatives, but highlights acid sensitivity in propionic acid systems .

- Resolution: Pre-screen conditions using model compounds to avoid unexpected deprotection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.